3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide
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Overview
Description
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a sulfonyl group, a fluorine atom, and a piperidine ring, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by hydrogenating 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.
Amidation: The final step involves coupling the sulfonylated and fluorinated intermediate with 2-methylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion to sulfide derivatives.
Substitution: Formation of methoxy-substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects. For instance, the piperidine ring is a common motif in many drugs, suggesting possible applications in drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of the target compound.
4-Fluorobenzamide: Shares the benzamide core and fluorine substitution.
N-(2-Methylphenyl)benzamide: Similar structure but lacks the sulfonyl and piperidine groups.
Uniqueness
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl group, fluorine atom, and piperidine ring in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14-10-15(2)13-24(12-14)28(26,27)20-11-17(8-9-18(20)22)21(25)23-19-7-5-4-6-16(19)3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVSSUTYCAXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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